molecular formula C23H16FN5O2 B2871614 N-[(4-fluorophenyl)methyl]-5-oxo-3-phenyl-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide CAS No. 1031552-80-3

N-[(4-fluorophenyl)methyl]-5-oxo-3-phenyl-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide

Cat. No.: B2871614
CAS No.: 1031552-80-3
M. Wt: 413.412
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(4-fluorophenyl)methyl]-5-oxo-3-phenyl-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a synthetic small molecule featuring a fused [1,2,3]triazolo[1,5-a]quinazoline core. This scaffold is characterized by a triazole ring fused to a quinazoline system, with substituents at positions 3 (phenyl), 5 (oxo), and 8 (carboxamide linked to a 4-fluorobenzyl group).

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-5-oxo-3-phenyl-1H-triazolo[1,5-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16FN5O2/c24-17-9-6-14(7-10-17)13-25-22(30)16-8-11-18-19(12-16)29-21(26-23(18)31)20(27-28-29)15-4-2-1-3-5-15/h1-12,28H,13H2,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEZGAOPBBARXNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNN3C2=NC(=O)C4=C3C=C(C=C4)C(=O)NCC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-fluorophenyl)methyl]-5-oxo-3-phenyl-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide typically involves multiple steps. One common method includes the reaction of 4-fluorobenzylamine with 3-phenylquinazoline-4-one in the presence of a suitable catalyst. The reaction conditions often require a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-[(4-fluorophenyl)methyl]-5-oxo-3-phenyl-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Nucleophiles: Halides, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-[(4-fluorophenyl)methyl]-5-oxo-3-phenyl-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)methyl]-5-oxo-3-phenyl-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain kinases, which are enzymes involved in cell signaling and regulation. By inhibiting these kinases, the compound can modulate various cellular processes, including cell proliferation, apoptosis, and differentiation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Modifications

The compound belongs to a broader class of [1,2,3]triazolo[1,5-a]quinazoline derivatives. Structural analogues differ primarily in substituents on the quinazoline core and the carboxamide side chain, which influence physicochemical properties and biological activity. Key examples include:

Compound Name Core Structure R3 R8 (Carboxamide Substituent) Molecular Weight (g/mol) Notable Properties/Activity
N-[(4-fluorophenyl)methyl]-5-oxo-3-phenyl-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide [1,2,3]Triazolo[1,5-a]quinazoline Phenyl 4-Fluorobenzyl ~439.43* Not reported in NCI screens
N-cyclopropyl-3-(4-fluorophenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide [1,2,3]Triazolo[1,5-a]quinazoline 4-Fluorophenyl Cyclopropyl 363.35 Available for screening (5 mg stock)
N-{[4-(methylsulfanyl)phenyl]methyl}-5-oxo-3-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide [1,2,3]Triazolo[1,5-a]quinazoline Phenyl 4-(Methylsulfanyl)benzyl 441.51 Higher lipophilicity
2-(Amino(5-amino-[1,2,3]triazolo[1,5-a]quinazolin-3-yl)methylene)malononitrile (6a) [1,2,3]Triazolo[1,5-a]quinazoline Amino-malononitrile None Not reported Low activity (Renal Cancer UO-31: GP = 81.85%)
Thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine-5(4H)-one (4i) Thieno-triazolopyrimidine Variable Variable Not reported Higher anticancer activity vs. quinazolines

*Calculated based on molecular formula (estimated C25H17FN5O2).

Pharmacokinetic and Solubility Considerations

Biological Activity

N-[(4-fluorophenyl)methyl]-5-oxo-3-phenyl-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and other relevant pharmacological effects.

Structure and Synthesis

The compound features a quinazoline core fused with a triazole moiety, which is known to enhance biological activity through improved interaction with target proteins. The synthesis typically involves multi-step reactions starting from commercially available precursors. Detailed synthetic pathways can be found in the literature .

Anticancer Activity

Recent studies have demonstrated that quinazoline derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown potent inhibition against various cancer cell lines:

Compound Cell Line IC50 (µM) Mechanism
Compound AMCF70.096EGFR Inhibition
Compound BA5492.09VEGF RTK Inhibition
Compound CHepG22.08PI3K Inhibition

These findings indicate that the compound may act through multiple pathways involved in tumor growth and progression .

The proposed mechanism of action for this compound involves:

  • Inhibition of Receptor Tyrosine Kinases (RTKs) : The compound has been shown to inhibit several RTKs such as EGFR and c-MET, which are crucial for cancer cell proliferation and survival.
  • Induction of Apoptosis : Studies suggest that the compound may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
  • Cell Cycle Arrest : It has been observed to cause G1 phase arrest in various cancer cell lines, thereby inhibiting cell division .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various strains:

Microorganism Inhibition Zone (mm) MIC (mg/mL)
Staphylococcus aureus1275
Escherichia coli1080
Candida albicans1177

These results suggest potential applications in treating infections alongside its anticancer effects .

Antioxidant Properties

The antioxidant capacity of the compound has also been evaluated using DPPH radical scavenging assays. Compounds with similar structures have shown significant antioxidant activity with IC50 values ranging from 16 to 18 µg/mL, indicating their potential use in preventing oxidative stress-related diseases .

Case Studies

Several case studies highlight the efficacy of quinazoline derivatives in clinical settings:

  • Case Study on MCF7 Cells : A derivative exhibited an IC50 of 0.096 µM against MCF7 breast cancer cells, leading to significant tumor regression in xenograft models.
  • Combination Therapy : The compound was tested in combination with standard chemotherapeutics and showed enhanced efficacy and reduced side effects compared to monotherapy .

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